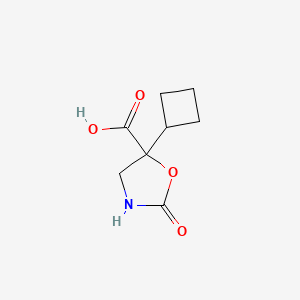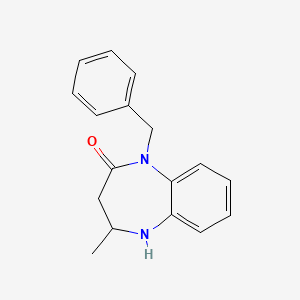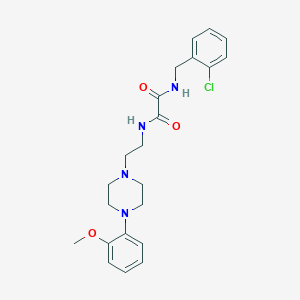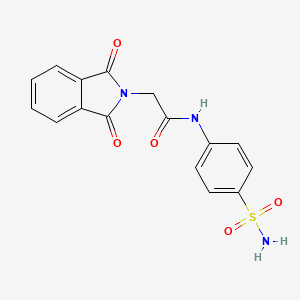![molecular formula C10H8F3NO B3013350 N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide CAS No. 2361639-76-9](/img/structure/B3013350.png)
N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C11H8F3NO.
Mecanismo De Acción
N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide acts as a selective inhibitor of ASICs by binding to a specific site on the channel. ASICs are activated by extracellular protons, and this compound blocks this activation by preventing the binding of protons to the channel. The binding of this compound to ASICs is reversible, and the degree of inhibition depends on the concentration of this compound.
Biochemical and Physiological Effects:
The inhibition of ASICs by this compound has been shown to have various biochemical and physiological effects. In the nervous system, ASICs are involved in pain sensation, and the inhibition of ASICs by this compound has been shown to reduce pain in animal models. This compound has also been shown to reduce inflammation and tissue damage in models of ischemia-reperfusion injury. In addition, the inhibition of ASICs by this compound has been shown to affect acid-base homeostasis in various organs, including the lungs and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide in lab experiments is its selectivity for ASICs. This compound has been shown to have minimal effects on other ion channels, making it a useful tool for studying the specific roles of ASICs in various systems. However, one limitation of using this compound is its reversibility, which can make it difficult to maintain a consistent level of inhibition over time. In addition, this compound has a short half-life and can be rapidly metabolized, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the use of N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide in scientific research. One area of interest is the role of ASICs in cancer progression, as ASICs have been shown to be involved in tumor growth and metastasis. This compound could be used to study the effects of ASIC inhibition on cancer cell proliferation and migration. Another area of interest is the development of more potent and selective ASIC inhibitors, which could lead to the development of new therapeutic agents for pain and inflammation. Finally, the use of this compound in combination with other drugs or therapies could enhance its effectiveness and lead to new treatment options for various diseases.
Métodos De Síntesis
The synthesis of N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide involves the reaction of 3,4,5-trifluorobenzyl bromide with propargylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to obtain this compound.
Aplicaciones Científicas De Investigación
N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide has been used in various scientific research studies due to its ability to selectively inhibit acid-sensing ion channels (ASICs). ASICs are a group of ion channels that are involved in various physiological processes, including pain sensation, neurotransmission, and acid-base homeostasis. This compound has been shown to block ASIC1a and ASIC1b subtypes, which are predominantly expressed in the central and peripheral nervous systems. Therefore, this compound has been used as a tool to study the physiological and pathological roles of ASICs in various systems.
Propiedades
IUPAC Name |
N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-9(15)14-5-6-3-7(11)10(13)8(12)4-6/h2-4H,1,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPZBJDICFWGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)
![5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3013269.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/no-structure.png)
![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)
![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)


![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)